molecular formula C13H12ClF3N4O2 B2703930 4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride CAS No. 317821-74-2

4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride

Cat. No. B2703930
CAS RN: 317821-74-2
M. Wt: 348.71
InChI Key: OWQBZRCTRDPDEI-UHFFFAOYSA-N
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Description

The compound is a derivative of methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate . It has a molecular weight of 390.32 .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors . For example, (E)-4-methoxybut-3-en-2-one was synthesized with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 390.32 . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has elucidated various synthetic pathways and chemical reactivities of compounds structurally related to 4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride. For example, studies have demonstrated routes to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting regioselective reactions and structural assignments through NOE difference experiments and NMR methods (Ashton & Doss, 1993). Similarly, the reactivity of phenylmalonyl dichloride with 3-phenylpropynamide and subsequent transformations underscore the synthetic versatility of these compounds, leading to various heterocyclic structures (Komarov et al., 2005).

Biological Evaluations

Compounds analogous to this compound have been subject to biological evaluation, particularly in the context of antimicrobial and anticancer activities. For instance, benzofuran-carboxamide derivatives have been synthesized and tested for antimicrobial activity, revealing moderate to slight activity against Gram-positive bacteria (Hishmat et al., 1989). Moreover, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, including structural motifs similar to the compound of interest, demonstrated significant inhibitory activities against c-Met kinase, suggesting potential applications in cancer therapy (Liu et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Trifluoromethylpyridine and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds can potentially be a promising area of research in the future .

properties

IUPAC Name

4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2.ClH/c1-22-9-6-10(21)20(19-11(9)12(17)18)8-4-2-3-7(5-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSKEVOSPWZUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=N)N)C2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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